

In-depth Technical Guide: IK-862 Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | IK-862 | |
| Cat. No.: | B1674431 | Get Quote |

Disclaimer: Publicly available scientific literature and patent databases do not contain specific quantitative binding affinity data or detailed experimental protocols for the compound designated **IK-862**. This guide will therefore focus on a closely related, well-characterized, and potent selective TACE inhibitor, referred to as Compound 18 in the primary literature, which shares a key structural motif with the "IK" series of inhibitors. The data and methodologies presented herein are representative of how a selective TACE inhibitor like **IK-862** is evaluated and are based on the findings for this surrogate compound.

Executive Summary

This technical guide provides a comprehensive overview of the target protein binding affinity and relevant experimental protocols for a representative selective inhibitor of Tumor Necrosis Factor- α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a critical enzyme in the inflammatory cascade, responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor- α (pro-TNF- α) to its soluble, active form. Inhibition of TACE is a key therapeutic strategy for a range of inflammatory diseases. This document details the binding potency and selectivity of a representative inhibitor and outlines the methodologies used for its characterization.

Target Protein: TACE (ADAM17)

The primary molecular target is the Tumor Necrosis Factor-α Converting Enzyme (TACE), a member of the ADAM family of metalloproteinases. TACE plays a crucial role in the shedding of various cell surface proteins, most notably pro-TNF-α. The inhibition of TACE's catalytic activity



prevents the release of soluble TNF- α , thereby mitigating the downstream inflammatory signaling cascade.

Quantitative Binding Affinity Data

The binding affinity of the representative TACE inhibitor was determined using enzymatic assays and a whole blood assay to assess cellular potency. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | IC50 (nM) | Selectivity vs. TACE |
|------------------------|-----------|----------------------|
| TACE (porcine) | 0.4 | - |
| MMP-1 (Collagenase 1) | >10,000 | >25,000-fold |
| MMP-2 (Gelatinase A) | 2,400 | 6,000-fold |
| MMP-3 (Stromelysin 1) | >10,000 | >25,000-fold |
| MMP-7 (Matrilysin) | 1,400 | 3,500-fold |
| MMP-8 (Collagenase 2) | 1,200 | 3,000-fold |
| MMP-9 (Gelatinase B) | 2,700 | 6,750-fold |
| MMP-13 (Collagenase 3) | 110 | 275-fold |
| MMP-14 (MT1-MMP) | 5,100 | 12,750-fold |

Human Whole Blood Assay (LPS-stimulated TNF-α production)

| Assay | IC50 (nM) |
|---------------|-----------|
| TNF-α Release | 14 |

Experimental Protocols Recombinant TACE Enzymatic Assay



This assay quantifies the inhibitory effect of a compound on the activity of purified, recombinant TACE.

Methodology:

- Enzyme Activation: Recombinant porcine TACE is activated with 1 mM 4aminophenylmercuric acetate (APMA) in assay buffer (25 mM Tris, pH 8.0, 2.5 μM ZnCl₂, 0.005% Brij-35) for 1 hour at 37°C.
- Inhibitor Preparation: The test compound is serially diluted in DMSO and then further diluted in the assay buffer.
- Incubation: The activated TACE enzyme is incubated with the test compound for 10 minutes at room temperature.
- Substrate Addition: The fluorescent peptide substrate, (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH₂, is added to initiate the reaction.
- Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence (excitation at 328 nm, emission at 393 nm) over time using a fluorescence plate reader.
- Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Human Whole Blood Assay for TNF-α Production

This assay measures the potency of an inhibitor in a more physiologically relevant cellular environment by assessing its ability to block TNF- α production in human whole blood.

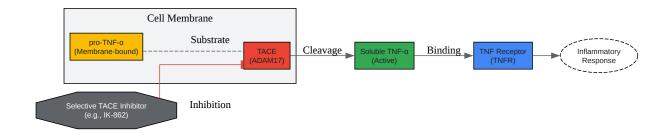
Methodology:

- Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.
- Compound Incubation: The test compound, serially diluted in DMSO, is added to the whole blood and pre-incubated for 30 minutes at 37°C.



- Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to a final concentration of 100 ng/mL to stimulate the production and release of TNF-α.
- Incubation: The stimulated blood is incubated for 4 hours at 37°C.
- Plasma Separation: The samples are centrifuged to separate the plasma.
- TNF-α Quantification: The concentration of TNF-α in the plasma is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: The IC50 values are calculated from the dose-response curve of TNF- α inhibition.

Visualizations TACE Signaling Pathway

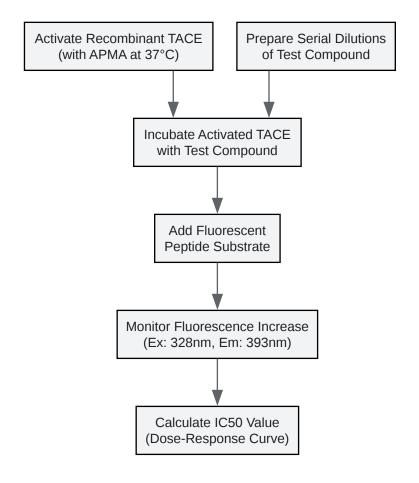


Click to download full resolution via product page

Caption: TACE-mediated cleavage of pro-TNF- α and its inhibition.

Experimental Workflow for TACE Enzymatic Assay





Click to download full resolution via product page

Caption: Workflow for the in vitro TACE enzymatic inhibition assay.

 To cite this document: BenchChem. [In-depth Technical Guide: IK-862 Target Protein Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674431#ik-862-target-protein-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com